1-(Furan-2-yl)-2,2-dimethylpropane-1-thione
Description
1-(Furan-2-yl)-2,2-dimethylpropane-1-thione is a sulfur-containing heterocyclic compound featuring a furan ring linked to a thione (C=S) group within a branched alkyl framework. This structure distinguishes it from analogous ketones (C=O) or propenones (α,β-unsaturated ketones) commonly found in furan derivatives. The thione group introduces unique electronic and steric properties, influencing reactivity, spectroscopic signatures, and biological activity .
Properties
CAS No. |
100991-62-6 |
|---|---|
Molecular Formula |
C9H12OS |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
1-(furan-2-yl)-2,2-dimethylpropane-1-thione |
InChI |
InChI=1S/C9H12OS/c1-9(2,3)8(11)7-5-4-6-10-7/h4-6H,1-3H3 |
InChI Key |
UCAVSGIYWFXZMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=S)C1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-2,2-dimethylpropane-1-thione typically involves the reaction of furan derivatives with thione precursors. One common method is the radical bromination of the methyl group of a furan derivative, followed by conversion into the corresponding phosphonate and subsequent reaction with aldehydes in the presence of a base . The reaction conditions often involve refluxing in solvents like carbon tetrachloride and using reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production methods for furan derivatives often involve the use of biomass-derived furfural as a starting material . The conversion of furfural to various furan derivatives can be achieved through catalytic processes, which are scalable and economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-2,2-dimethylpropane-1-thione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted furan derivatives.
Scientific Research Applications
1-(Furan-2-yl)-2,2-dimethylpropane-1-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of pharmaceuticals, resins, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-2,2-dimethylpropane-1-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer properties .
Comparison with Similar Compounds
1-(Furan-2-yl)propan-2-one
- Structure : Contains a ketone (C=O) instead of a thione (C=S).
- Spectroscopy : NMR data (1H: δ 2.2, 3.7; 13C: δ 29.1, 43.2 for alkyl carbons) differ due to the absence of sulfur’s deshielding effects. The C=O group shows strong IR absorption near 1700 cm⁻¹, whereas C=S absorbs at lower frequencies (~1200–1000 cm⁻¹) .
- Reactivity : Ketones undergo nucleophilic additions (e.g., Grignard reactions), while thiones participate in cycloadditions or serve as ligands in metal complexes due to sulfur’s lone pairs .
1-(2-Furyl)-3-(3-methyl-2-thienyl)-propenone
- Structure : An α,β-unsaturated ketone with a thiophene substituent.
- Interactions: Exhibits intermolecular π-π stacking and hydrogen bonding, similar to the thione derivative. However, the propenone group enables conjugation, enhancing UV-Vis absorption maxima compared to non-conjugated thiones .
- Applications : Such compounds are studied for optoelectronic properties, whereas thiones may prioritize catalytic or medicinal applications .
1-(Thiophen-2-yl)propan-1-one
- Structure : Replaces the furan ring with thiophene and retains a ketone group.
- Electronic Effects : Thiophene’s higher aromaticity and sulfur’s electronegativity alter electron distribution versus furan-based thiones. This affects redox behavior and binding affinities in biological systems .
Spectroscopic and Computational Insights
- NMR : Thione derivatives exhibit downfield shifts for protons near C=S (e.g., δ 6.2–7.4 for aromatic furan protons) compared to ketones .
- DFT Studies: For furan-propenones like OFBD and TFBD, density-functional theory (DFT) reveals strengthened intramolecular hydrogen bonds in excited states, facilitating proton transfer (ESIPT). Thiones may show altered ESIPT dynamics due to sulfur’s polarizability .
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